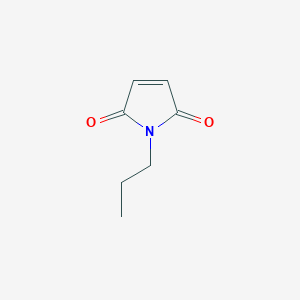

1-Propyl-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABFKTHTXOELJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176143 | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21746-40-7, 26714-88-5 | |

| Record name | N-Propylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21746-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021746407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Propyl 1h Pyrrole 2,5 Dione

Established Synthetic Routes for 1-Propyl-1H-pyrrole-2,5-dione

The preparation of this compound is most commonly achieved through a two-step process involving the condensation of a primary amine with an anhydride (B1165640), followed by a dehydration step to form the cyclic imide. This classical approach has been refined over the years, with modern techniques offering improved efficiency and yield.

Condensation Reactions Utilizing Maleic Anhydride and Propylamine (B44156)

The synthesis of N-substituted maleimides, including this compound, typically begins with the acylation of the primary amine (propylamine) with maleic anhydride. mdpi.com This reaction proceeds readily to form the corresponding N-propylmaleamic acid. This initial step is a nucleophilic addition-elimination reaction at one of the carbonyl carbons of the maleic anhydride. The reaction is generally carried out in a suitable solvent, such as ether, to yield the maleamic acid intermediate. mdpi.com This method is advantageous due to the wide availability of the starting materials. tandfonline.comresearchgate.net

The general reaction is as follows: Maleic Anhydride + Propylamine → N-Propylmaleamic Acid

Dehydration Mechanisms of Intermediate Maleamic Acids

The second and crucial step in the synthesis is the cyclodehydration of the intermediate N-propylmaleamic acid to yield the target compound, this compound. rsc.org This intramolecular condensation is typically achieved by heating the maleamic acid in the presence of a dehydrating agent. researchgate.net A common laboratory method involves refluxing the intermediate with sodium acetate (B1210297) in acetic anhydride. rsc.org The acetic anhydride serves as the dehydrating agent, while the sodium acetate can act as a catalyst. This process facilitates the removal of a water molecule to form the stable five-membered imide ring. rsc.org

The cyclization reaction is as follows: N-Propylmaleamic Acid → this compound + H₂O

Microwave-Assisted Synthesis Techniques and Optimization

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.gov The synthesis of N-substituted imides, including this compound, has been shown to benefit significantly from microwave irradiation, which can lead to shorter reaction times, higher yields, and often solvent-free conditions. semanticscholar.orgresearchgate.netnih.gov Microwave heating is characterized by its uniform and rapid heating of the reaction mixture, which can enhance reaction rates. nih.govyoutube.com

For the synthesis of N-aryl maleimides, a mixture of maleic anhydride and an aromatic primary amine can be dehydrated in the presence of acetic anhydride under microwave irradiation in solvent-free conditions, affording the product in high yields (80-90%). semanticscholar.org Similar conditions can be applied to the synthesis of N-alkyl maleimides. The optimization of these reactions often involves adjusting the microwave power and irradiation time to maximize the yield and purity of the product. iosrjen.orgsci-hub.box The use of solid supports, such as alumina (B75360) or silica (B1680970), impregnated with reactants can also facilitate solvent-free microwave synthesis. youtube.com

Interactive Data Table: Comparison of Synthetic Methods for N-Substituted Maleimides

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Conventional Heating | Maleic anhydride, propylamine, acetic anhydride, sodium acetate | Reflux | Well-established, readily available reagents | Long reaction times, potential for side products |

| Microwave-Assisted | Maleic anhydride, propylamine, acetic anhydride | Microwave irradiation (e.g., 600W, 2-5 min) sci-hub.box | Rapid reaction times, high yields, can be solvent-free semanticscholar.org | Requires specialized microwave equipment |

Derivatization Strategies of the 1H-Pyrrole-2,5-dione Core

The 1H-pyrrole-2,5-dione ring in this compound is a versatile platform for further chemical modifications. The reactivity of the core is primarily centered on the nitrogen atom and the electron-deficient carbon-carbon double bond.

N-Substitution Reactions and Their Synthetic Utility

While this compound is already N-substituted, the nature of the N-substituent plays a critical role in the molecule's properties and reactivity. The presence of the propyl group, an N-alkyl substituent, influences the photophysical properties of the maleimide (B117702). acs.org For instance, N-alkyl maleimides possess adequate triplet quantum yield, allowing them to participate in catalyst-free photochemical reactions under UVA irradiation. acs.org This is in contrast to N-aryl maleimides, which often require a photosensitizer for similar transformations. acs.org

The synthetic utility of N-substituted maleimides is vast. They are key building blocks in the synthesis of more complex heterocyclic structures and are widely used in polymer chemistry. tandfonline.com The maleimide moiety is also a valuable tool in bioconjugation, where it can react selectively with thiol groups of cysteine residues in proteins. vectorlabs.com The N-substituent can be tailored to modulate the solubility, steric hindrance, and other properties of the resulting bioconjugate.

Functionalization at C-3 and C-4 Positions of the Pyrrole (B145914) Ring

The carbon-carbon double bond at the C-3 and C-4 positions of the this compound ring is electron-deficient and thus susceptible to various nucleophilic and cycloaddition reactions. researchgate.net This reactivity allows for the introduction of a wide range of functional groups.

Key functionalization reactions include:

Michael Addition: The maleimide double bond is an excellent Michael acceptor. A prominent example is the thiol-Michael addition, also known as the thiol-maleimide reaction, which is highly efficient for forming stable thioether linkages. vectorlabs.com This reaction is chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com

Diels-Alder Reaction: As a dienophile, the maleimide double bond can react with conjugated dienes in [4+2] cycloaddition reactions to form bicyclic adducts. researchgate.net This reaction is a powerful tool for constructing complex molecular architectures.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes can be achieved, particularly with N-alkyl maleimides, under UVA irradiation to form cyclobutane (B1203170) rings. acs.org

These derivatization strategies at the C-3 and C-4 positions are fundamental in modifying the structure and function of this compound for applications in medicinal chemistry, materials science, and the synthesis of complex organic molecules.

Interactive Data Table: Functionalization Reactions at the C-3 and C-4 Positions

| Reaction Type | Reactant | Product Type | Key Features |

| Michael Addition | Thiols | Thioether adduct | Highly selective for thiols at pH 6.5-7.5 vectorlabs.com |

| Diels-Alder Reaction | Conjugated dienes (e.g., furan) | Bicyclic imide | Forms six-membered rings |

| [2+2] Cycloaddition | Alkenes | Cyclobutane derivative | Photochemically induced, efficient for N-alkyl maleimides acs.org |

Synthesis of Bridged and Polycyclic Pyrrole-2,5-dione Systems

A primary strategy for constructing bridged and polycyclic systems incorporating the this compound moiety is the Diels-Alder reaction. In this [4+2] cycloaddition, the electron-deficient double bond of the maleimide ring acts as an excellent dienophile, reacting with a conjugated diene to form a six-membered ring. This reaction is a powerful tool for creating complex, three-dimensional structures with high stereospecificity.

For instance, N-substituted maleimides readily undergo Diels-Alder reactions with various dienes. The reaction of N-propylmaleimide with an in-situ generated diene like buta-1,3-diene can produce a bicyclic adduct. rsc.org Similarly, furan (B31954) derivatives can serve as the diene component. The reaction between electron-poor 2-formylfurans and maleimides, including N-propyl maleimide, has been shown to proceed, yielding novel Diels-Alder adducts. researchgate.net This demonstrates the versatility of the maleimide dienophile in reacting even with less reactive dienes to form bridged ether systems. researchgate.netresearchgate.net The conditions for these reactions can be optimized, often involving elevated temperatures and specific solvent choices to maximize yield. rsc.org

Table 1: Example of Diels-Alder Reaction for Synthesis of a Bridged System

| Dienophile | Diene | Reaction Conditions | Product | Yield | Reference |

| N-propylmaleimide | 2-Furfural | Water, Elevated Temperature | Bridged furan-maleimide adduct | Moderate to Good | researchgate.net |

| N-phenylmaleimide | buta-1,3-diene (from 3-sulfolene) | Refluxing toluene (B28343) (>120 °C) | Bicyclic adduct | Not specified | rsc.org |

The synthesis of polycyclic systems can also be achieved through multi-step sequences that may involve initial functionalization of the pyrrole-2,5-dione ring followed by intramolecular cyclization reactions.

Mechanistic Investigations of Key Synthetic Reactions

The reactivity of this compound is centered on the electrophilicity of the carbon-carbon double bond within the maleimide ring, which is activated by the two adjacent carbonyl groups. This makes it highly susceptible to attack by nucleophiles.

The quintessential reaction illustrating the electrophilic nature of the maleimide ring is the conjugate or Michael addition. rsc.org In this process, a nucleophile attacks one of the sp²-hybridized carbon atoms of the double bond. The mechanism involves a two-step process. unacademy.com

First, the nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. This attack leads to the breaking of the π-bond, and the electrons are pushed onto the oxygen atom of one of the carbonyl groups, forming a tetrahedral alkoxide intermediate, specifically an enolate. unacademy.comlibretexts.org This intermediate is stabilized by resonance.

In the second step, the enolate is protonated, typically by a protic solvent or a mild acid added to the reaction mixture, to yield the final succinimide (B58015) derivative. unacademy.com This addition reaction transforms the sp²-hybridized carbons of the double bond into sp³-hybridized carbons, effectively saturating the ring at those positions. libretexts.org A wide variety of nucleophiles, including aldehydes, amines, and thiols, can participate in this reaction, making it a versatile method for functionalizing the maleimide core. researchgate.net

The outcome of synthetic reactions involving this compound, particularly nucleophilic additions, is highly dependent on the choice of catalysts and the specific reaction conditions employed. These factors can significantly influence the reaction rate, yield, and stereoselectivity.

Catalysts: In recent years, organocatalysis has emerged as a powerful tool for controlling the stereochemistry of Michael additions to N-substituted maleimides. rsc.org Chiral primary and secondary amines, cinchona alkaloids, and their derivatives have been successfully used to catalyze the enantioselective conjugate addition of nucleophiles like aldehydes to maleimides. rsc.orgresearchgate.net For example, chiral primary amine-salicylamides can act as effective organocatalysts, yielding products with high enantioselectivities. researchgate.net The catalyst typically activates the nucleophile by forming a reactive enamine intermediate, which then attacks the maleimide in a stereocontrolled manner. Heterogeneous catalysts, such as natural amino acids adsorbed onto clay minerals, have also been developed, offering the advantages of easy separation and recyclability while maintaining high activity and enantioselectivity. rsc.org

Reaction Conditions: Reaction conditions such as solvent, temperature, and reaction time are critical parameters that must be optimized to achieve high yields and selectivity. The choice of solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. For instance, in the synthesis of certain 1H-pyrrole-2,5-dione derivatives, conducting the reaction at the boiling point of solvents like chloroform (B151607) or toluene resulted in better yields (75–95%) and shorter reaction times compared to room temperature. nih.gov

Temperature also plays a crucial role. While some reactions proceed efficiently at room temperature, others require heating to overcome activation barriers. rsc.orgnih.gov For maleimides with linear N-alkyl substituents, reactions may need longer times or elevated temperatures to achieve good conversion. rsc.org The optimization of these conditions is essential for developing efficient and selective synthetic protocols for derivatives of this compound.

Table 2: Effect of Catalyst and Conditions on Michael Addition to N-Substituted Maleimides

| Nucleophile | Electrophile | Catalyst | Solvent | Temperature (°C) | Enantioselectivity (ee) | Reference |

| α,α-disubstituted aldehydes | N-substituted maleimides | Chiral primary amine-salicylamide | Toluene | Room Temp. | up to 94% | researchgate.net |

| Propanal | N-benzylmaleimide | L-phenylalanine on Bentonite | Ethyl Acetate | 50 | 99% | rsc.org |

| Propanal | N-propylmaleimide | L-phenylalanine on Bentonite | Ethyl Acetate | 50 | 99% | rsc.org |

Reactivity and Reaction Mechanisms of 1 Propyl 1h Pyrrole 2,5 Dione and Its Derivatives

Thiol-Alkylation Reactions in Biochemical Contexts

The maleimide (B117702) group of 1-Propyl-1H-pyrrole-2,5-dione is a key functional moiety that exhibits high reactivity towards sulfhydryl groups, a characteristic widely exploited in biochemical and biological studies. This reactivity is particularly specific within a certain pH range, making it a valuable tool for protein chemistry.

The reaction between the maleimide group and a sulfhydryl group (typically from a cysteine residue in a protein) proceeds via a Michael addition mechanism. The sulfhydryl group acts as a nucleophile, attacking one of the carbon atoms of the double bond within the pyrrole-2,5-dione ring. This reaction is highly specific for sulfhydryl groups, especially when the pH is maintained between 6.5 and 7.5 thermofisher.com.

Under these conditions, the thiol is in its more nucleophilic thiolate form. The reaction results in the formation of a stable, covalent thioether linkage, which is not reversible under typical physiological conditions thermofisher.com. At pH values above 8.5, the reactivity of maleimides can shift towards primary amines, and the rate of hydrolysis of the maleimide ring to the non-reactive maleamic acid also increases, which can be a competing reaction thermofisher.com. The specificity of the maleimide-thiol reaction allows for the targeted labeling and modification of cysteine residues in proteins and enzymes nih.govmdpi.com.

For example, N-ethylmaleimide (NEM), an analogue of this compound, has been shown to specifically alkylate sulfhydryl groups on Gα(s/olf) subunits of G-proteins nih.gov. The accessibility of these cysteine residues to modification by NEM is regulated by the conformational state of the protein, for instance, being more accessible in the GDP-bound form nih.gov.

Table 1: Key Features of Sulfhydryl Group Alkylation by Maleimides

| Feature | Description | pH Optimum | Resulting Linkage |

| Reaction Type | Michael Addition | 6.5 - 7.5 thermofisher.com | Thioether (stable, covalent) thermofisher.com |

| Nucleophile | Thiolate group (-S⁻) from Cysteine | ||

| Electrophile | Carbon-carbon double bond of the maleimide ring | ||

| Competing Reactions | Reaction with primary amines (at pH > 8.5) thermofisher.com; Hydrolysis to maleamic acid (at pH > 8.5) thermofisher.com |

The alkylation of sulfhydryl groups by N-substituted maleimides like this compound can have a profound impact on protein structure and function. Cysteine residues are often located in critical regions of proteins, such as enzyme active sites or allosteric binding sites. Their modification can therefore lead to significant changes in biological activity.

A primary consequence of this alkylation is enzyme inactivation. For instance, the TPN-dependent isocitrate dehydrogenase loses both its dehydrogenase and decarboxylase activity upon incubation with N-ethylmaleimide researchgate.net. This inactivation is due to a specific reaction at the active site of the enzyme researchgate.net. The rate of this inactivation can be significantly reduced by the presence of the enzyme's substrate (isocitrate) and a cofactor (MnSO₄), indicating that the sulfhydryl group is crucial for substrate binding or catalysis researchgate.net.

Beyond simple inactivation, thiol alkylation can alter the kinetic properties of an enzyme. In the case of isocitrate dehydrogenase, modification by NEM leads to a 3- to 4-fold increase in the Michaelis constants (Km) for its substrates, isocitrate and oxalosuccinate, indicating a decreased affinity of the enzyme for these molecules researchgate.net.

Furthermore, the modification of critical thiols can switch the cellular response to a signaling molecule from mitogenic (promoting cell division) to pro-apoptotic (promoting cell death). Thiol alkylation by NEM was found to inhibit the mitogenic effects of platelet-derived growth factor-BB (PDGF-BB) in vascular smooth muscle cells and instead render the growth factor pro-apoptotic researchgate.net. This switch is associated with the activation of STATs and p53, and the induction of caspase-1 and p21waf1/cip1 expression researchgate.net.

Table 2: Effects of Sulfhydryl Alkylation on Protein Function

| Protein/System | Alkylating Agent | Observed Effect | Reference |

| TPN-dependent isocitrate dehydrogenase | N-ethylmaleimide | Inactivation of dehydrogenase and decarboxylase activity; Increased Km for substrates. | researchgate.net |

| Gα(s/olf) subunits | N-ethylmaleimide | Alkylation of sulfhydryl groups, regulated by guanine (B1146940) nucleotides. | nih.gov |

| Vascular Smooth Muscle Cells (in response to PDGF-BB) | N-ethylmaleimide | Inhibition of mitogenesis; Induction of apoptosis. | researchgate.net |

| Protein-stabilized emulsions | N-ethylmaleimide | Reduction in disulfide bond formation, leading to decreased emulsion stability. | mdpi.com |

Reactions with Amino Groups under Alkaline Conditions

While the reaction of maleimides with thiols is favored at neutral pH, under alkaline conditions (pH > 8.5), they can also react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins thermofisher.com. This reaction proceeds via a nucleophilic addition of the amine to the double bond of the maleimide ring, similar to the reaction with thiols.

However, this reaction is generally less specific than the thiol reaction, and it competes with the hydrolysis of the maleimide ring to form a non-reactive maleamic acid, a reaction that is also accelerated at higher pH thermofisher.com. The hydrolysis involves the cleavage of one of the carbonyl-nitrogen bonds in the ring.

The reaction of lysine's primary amino group with anhydrides, which are structurally related to the dione (B5365651) moiety of maleimides, is a well-established nucleophilic substitution (acylation) reaction libretexts.orglibretexts.orgcsbsju.edu. While the mechanism with the maleimide double bond is an addition rather than a substitution, the nucleophilic character of the lysine side chain is the key similarity. The outcome of the reaction of N-substituted maleimides with proteins at alkaline pH is therefore a mixture of products, including lysine-adducts, cysteine-adducts (if available), and hydrolyzed maleimide.

Polymerization Reactions Involving the Maleimide Moiety

The carbon-carbon double bond within the pyrrole-2,5-dione ring makes this compound and other N-substituted maleimides valuable monomers for polymerization reactions.

N-substituted maleimides can undergo polymerization through a free radical mechanism. This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to generate free radicals humanjournals.comresearchgate.net. These radicals then attack the double bond of the maleimide monomer, initiating a chain reaction that leads to the formation of a polymer chain. The polymerization of N-substituted phenylmaleimide (B3051593) polymers often proceeds via free radical polymerization without the formation of side products humanjournals.com.

This compound and its analogues are frequently used in copolymerization reactions to synthesize new materials with specific properties. N-substituted maleimides are known to readily copolymerize with electron-donor monomers like vinyl ethers, N-vinylpyrrolidone, and styrenes, often in the absence of a photoinitiator when exposed to UV radiation kpi.ua. These reactions can be very rapid, reaching high conversion rates in seconds and typically forming alternating copolymers kpi.ua.

The resulting copolymers often exhibit enhanced thermal stability. For instance, copolymers of N-phenylmaleimide have been used as heat-resistant modifiers for acrylonitrile-butadiene-styrene (ABS) resins globethesis.com. The incorporation of the maleimide monomer increases the glass transition temperature (Tg) and Vicat softening temperature of the material researchgate.net.

The synthesis of copolymers involving maleimides can be achieved through various techniques, including semi-batch emulsion polymerization and precipitation polymerization, allowing for the creation of materials with different morphologies, such as microspheres globethesis.comresearchgate.net. These materials find applications in diverse fields, from advanced plastics to biomedical materials.

Table 3: Copolymerization of N-Substituted Maleimides

| Comonomer | Polymerization Method | Key Findings/Properties | Reference |

| Vinyl ethers | Photo-induced copolymerization | Rapid reaction, alternating copolymer formation, high conversion. | kpi.ua |

| Methyl methacrylate (B99206) (MMA) | Free radical copolymerization (AIBN initiator) | Synthesis of copolymers with specific compositions. | researchgate.net |

| Acrylic acid | Free radical copolymerization | Resulting copolymers can form complexes with metal ions. | researchgate.net |

| α-methyl styrene (B11656) and acrylonitrile | Precipitation polymerization | Formation of polymer microspheres with high thermal stability. | globethesis.com |

Cycloaddition Reactions and Their Synthetic Applications

This compound, also known as N-propylmaleimide, and its derivatives are valuable substrates in various cycloaddition reactions, serving as dienophiles or dipolarophiles to construct complex cyclic and polycyclic architectures. The electron-deficient nature of the carbon-carbon double bond in the pyrrole-2,5-dione ring system makes it highly reactive towards electron-rich dienes and other partners in pericyclic reactions. These reactions are powerful tools in synthetic organic chemistry for creating bridged bicyclic systems and other intricate molecular frameworks. rsc.orgrsc.org

One of the most prominent cycloaddition reactions involving N-substituted maleimides is the Diels-Alder reaction, a [4+2] cycloaddition. In these reactions, the maleimide acts as the dienophile, reacting with a conjugated diene. For instance, the reaction between N-substituted maleimides and furan (B31954) derivatives can be carried out using an "on-water" methodology, which often leads to faster reactions and simpler product isolation, sometimes in quantitative yields. thieme-connect.com The stereoselectivity of these reactions, yielding either endo or exo adducts, can be influenced by reaction conditions such as temperature. thieme-connect.com For example, reactions at 25°C may predominantly yield the endo adduct, while at 65°C, an increase in the exo adduct is observed. thieme-connect.com The Diels-Alder reaction of N-phenylmaleimide with buta-1,3-diene, generated in situ, is another example that yields a six-membered ring cycloadduct. rsc.org

Another significant class of cycloadditions is the [2+2] photocycloaddition. N-alkyl substituted maleimides, such as this compound, can react with alkenes under UV irradiation (e.g., 370 nm) without the need for an external photocatalyst to produce cyclobutane (B1203170) derivatives in high yields. nih.govacs.org Various aliphatic olefins, including terminal and cyclic ones, have been shown to react successfully. nih.govacs.org The reaction proceeds smoothly, and the presence of different functional groups on the alkene partner is often well-tolerated. nih.govacs.org

The table below summarizes representative cycloaddition reactions involving N-substituted maleimides.

| Diene/Alkene | Dienophile/Maleimide | Conditions | Product | Yield | Reference |

| Furan | N-Phenylmaleimide | "On-water", stirring | exo and endo cycloadducts | 88% (mixture) | thieme-connect.com |

| 2,5-Dimethylfuran | N-Phenylmaleimide | K10 montmorillonite, 0 °C, 90 min | exo and endo cycloadducts | 77% (mixture) | thieme-connect.com |

| Styrene | N-Benzylmaleimide | CH₂Cl₂, UVA LED (370 nm) | Cyclobutane adduct | High | nih.govacs.org |

| 1-Decene | N-Benzylmaleimide | UVA irradiation | Cyclobutane adduct | Good | nih.govacs.org |

| Cyclohexene | N-Benzylmaleimide | UVA irradiation | Cyclobutane adduct | High | nih.govacs.org |

| Buta-1,3-diene | N-Phenylmaleimide | Refluxing toluene (B28343) | Diels-Alder cycloadduct | - | rsc.org |

These cycloaddition reactions have significant synthetic applications, providing access to a wide array of complex molecules, including precursors for biologically active compounds and novel materials. rsc.orgmdpi.comfigshare.com The ability to form multiple stereocenters with high control in a single step makes these reactions highly efficient in modern organic synthesis.

Exploration of Other Electrophilic and Nucleophilic Additions

The electron-poor double bond of this compound and related N-substituted maleimides is highly susceptible to nucleophilic attack, making nucleophilic additions a cornerstone of its reactivity. In contrast, electrophilic additions to this electron-deficient system are less common and generally require specific conditions.

Nucleophilic Additions

The most prevalent nucleophilic addition to N-substituted maleimides is the Michael addition, or conjugate addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.org A wide variety of nucleophiles can be employed, including thiols, amines, and carbanions.

The addition of thiols to the maleimide double bond is a particularly efficient reaction, often referred to as a "thiol-ene click reaction". nih.gov This reaction can be initiated by a base, such as triethylamine, and proceeds rapidly and quantitatively to form a thioether linkage. nih.gov This high efficiency and selectivity make it a valuable tool in bioconjugation and materials science.

Carbon nucleophiles, such as enolates derived from aldehydes and ketones, also readily undergo Michael addition to N-substituted maleimides. researchgate.netresearchgate.net These reactions are powerful methods for forming new carbon-carbon bonds. mdpi.com For instance, the addition of isobutyraldehyde (B47883) to N-phenylmaleimide can be catalyzed by organocatalysts to produce the corresponding succinimide (B58015) derivative with high enantioselectivity. mdpi.com

The table below provides examples of nucleophilic addition reactions to N-substituted maleimides.

| Nucleophile (Michael Donor) | Maleimide (Michael Acceptor) | Catalyst/Conditions | Product Type | Reference |

| Methyl-3-mercaptopropionate | N-Allyl maleimide | Et₃N (base-initiated) | Thioether adduct | nih.gov |

| β-Mercaptoethanol | N-Propargyl maleimide | Et₃N (base-initiated) | Thioether adduct | nih.gov |

| Butyraldehyde | N-Phenylmaleimide | - | Aldehydic-pyrrolidinedione | researchgate.net |

| Isobutyraldehyde | N-Phenylmaleimide | Chiral organocatalyst | Substituted succinimide | mdpi.com |

| Isobutyraldehyde | N-Substituted maleimides | Heterogeneous chiral hybrid catalyst | Substituted succinimide | researchgate.net |

Electrophilic Additions

Electrophilic addition reactions typically involve the attack of an electron-rich π-system on an electrophile. wikipedia.orglibretexts.org The double bond in this compound is electron-deficient due to the presence of the two adjacent electron-withdrawing carbonyl groups. This inherent electronic nature makes it a poor nucleophile and thus, generally unreactive towards electrophiles under standard conditions.

While typical electrophilic additions like halogenation or hydrohalogenation are not characteristic reactions for this class of compounds, reactions can be forced under specific circumstances, though they are not as synthetically useful as nucleophilic additions. The reactivity is dominated by the susceptibility of the double bond to attack by electron-rich species. Therefore, the exploration of electrophilic additions to this compound is limited, with the focus remaining on its utility as an excellent Michael acceptor and a reactive partner in cycloaddition reactions.

Advanced Spectroscopic and Structural Characterization of 1 Propyl 1h Pyrrole 2,5 Dione and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 1-Propyl-1H-pyrrole-2,5-dione can be determined.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound offer a complete map of the proton and carbon environments within the molecule.

In the ¹H NMR spectrum, the two equivalent olefinic protons of the maleimide (B117702) ring appear as a sharp singlet, a characteristic feature for symmetrically substituted maleimides. For N-propylmaleimide, this singlet is observed at approximately 6.67 ppm. rsc.org The propyl group protons exhibit distinct signals: a triplet for the methylene (B1212753) group attached to the nitrogen (N-CH₂), a multiplet for the central methylene group (CH₂), and a triplet for the terminal methyl group (CH₃). rsc.org

The ¹³C NMR spectrum provides complementary information. The two equivalent carbonyl carbons (C=O) of the dione (B5365651) ring show a resonance in the downfield region, typically around 170.8 ppm. The olefinic carbons (=CH) of the ring appear at approximately 134.1 ppm. rsc.org The carbons of the propyl chain are resolved in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH | 6.67 | s | - |

| N-CH₂ | 3.48 | t | 7.3 |

| CH₂ | 1.61 | m | 7.4 |

| CH₃ | 0.89 | t | 7.4 |

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for this compound rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 170.8 |

| =CH | 134.1 |

| N-CH₂ | 41.1 |

| CH₂ | 22.0 |

| CH₃ | 11.1 |

HMQC (or HSQC) experiments would establish the direct, one-bond correlations between protons and the carbons to which they are attached. For instance, it would show a correlation between the olefinic proton signal at 6.67 ppm and the olefinic carbon signal at 134.1 ppm. Similarly, it would connect the proton signals of the propyl group to their corresponding carbon signals.

HMBC experiments reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, an HMBC spectrum would show a correlation from the N-CH₂ protons (δ ~3.48 ppm) to the carbonyl carbons (δ ~170.8 ppm), confirming the attachment of the propyl group to the nitrogen atom of the maleimide ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. For this compound (C₇H₉NO₂), the expected molecular weight is approximately 139.15 g/mol .

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, N-propylmaleimide exhibits a molecular ion peak (M⁺) at m/z 139. rsc.org The fragmentation pattern provides further structural confirmation. A prominent fragment is typically observed at m/z 110, corresponding to the loss of an ethyl group (•CH₂CH₃) from the propyl chain. rsc.org Another significant peak can be seen at m/z 82. rsc.org

Table 3: Mass Spectrometry Data for this compound rsc.org

| m/z | Relative Intensity | Assignment |

| 139 | 40% | [M]⁺ |

| 110 | 100% | [M - C₂H₅]⁺ |

| 82 | 23% | Further Fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For cyclic imides like this compound, the most characteristic absorptions are those of the carbonyl (C=O) groups.

Cyclic imides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com For N-alkyl maleimides, these bands are observed in the region of 1700-1780 cm⁻¹. Specifically, an asymmetric C=O stretch appears around 1778 cm⁻¹ and a symmetric C=O stretch is found near 1717 cm⁻¹. nih.gov The presence of the C=C double bond within the ring is indicated by a stretching vibration, though it can be weak.

Table 4: Characteristic IR Absorption Bands for N-Alkyl Maleimides

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O | Asymmetric Stretch | ~1778 |

| C=O | Symmetric Stretch | ~1717 |

| C-N-C | Symmetric Stretch | ~1405 |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the surveyed literature, studies on analogous N-substituted maleimides provide valuable insights into the expected solid-state conformation.

X-ray crystallographic studies on related molecules reveal that the maleimide ring is typically planar or nearly planar. The N-substituent introduces conformational flexibility. For this compound, the propyl chain would be expected to adopt a staggered conformation to minimize steric strain.

The analysis of dihedral angles is crucial for defining the precise conformation. Key dihedral angles would include those describing the orientation of the propyl group relative to the plane of the maleimide ring. For instance, the C=C-N-CH₂ dihedral angle would define the twist of the propyl group's first methylene unit with respect to the ring. In more complex analogues, significant twisting can be observed, influenced by steric crowding, which in turn affects intermolecular interactions in the crystal lattice.

Hydrogen Bonding and Intermolecular Interactions

The supramolecular architecture of this compound in the solid state is significantly influenced by a network of weak but numerous intermolecular interactions. While the molecule lacks strong hydrogen bond donors like O-H or N-H groups, the interplay of weaker C-H···O hydrogen bonds, π-stacking, and other electrostatic interactions governs its crystal packing and stability. mdpi.comias.ac.in

Single-crystal X-ray diffraction studies on analogous N-alkylmaleimides have revealed the presence of intermolecular C–H···O hydrogen bonds, which are crucial for stabilizing the crystal lattice. In derivatives of 1H-pyrrole-2,5-dione, these interactions, along with C−H⋅⋅⋅π contacts, link molecules into a three-dimensional network. mdpi.com The oxygen atoms of the dione moiety act as hydrogen bond acceptors, interacting with hydrogen atoms from the propyl chain and the pyrrole (B145914) ring of neighboring molecules.

| Interaction Type | Description | Typical Atoms Involved | Significance |

|---|---|---|---|

| C-H···O Hydrogen Bond | A weak hydrogen bond where a carbon-bound hydrogen acts as the donor and a carbonyl oxygen acts as the acceptor. | (Propyl/Ring) C-H ··· O=C (Dione) | Key for lattice stabilization and formation of 3D architecture. mdpi.com |

| π-Stacking | Attractive, non-covalent interaction between aromatic rings. Involves the overlap of π-orbitals. | Pyrrole-2,5-dione ring ↔ Pyrrole-2,5-dione ring | Contributes to the cohesive energy and dense packing in the crystal. mdpi.com |

| C=O⋅⋅⋅π Interactions | Electrostatic interaction between the partial positive charge on the carbonyl carbon and the electron-rich π-system of a nearby ring. | C=O ↔ Pyrrole-2,5-dione ring system | Influences the orientation of molecules within the crystal lattice. mdpi.com |

Computational Chemistry for Structural and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, provide profound insights into the molecular-level properties of this compound that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. researchgate.net For this compound and its analogues, DFT calculations, often using functionals like B3LYP, can accurately predict geometric parameters such as bond lengths and angles, which show good agreement with experimental data from X-ray diffraction. mdpi.com

DFT studies are instrumental in elucidating the reactivity of the molecule. By calculating various quantum chemical descriptors, the chemical behavior can be predicted. mdpi.com For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface identifies the sites most susceptible to electrophilic and nucleophilic attack. For pyrrole-dione systems, the carbonyl oxygen atoms typically exhibit the most negative potential (red regions), indicating their role as electron donor sites, while regions around the hydrogen atoms are electropositive (blue regions). mdpi.com This information is vital for understanding how the molecule interacts with other reagents and biological targets.

| Calculated Property | Methodology | Significance |

|---|---|---|

| Optimized Molecular Geometry | Energy minimization calculations (e.g., B3LYP/6-311G**). mdpi.com | Provides accurate bond lengths, bond angles, and dihedral angles for the most stable conformation. mdpi.com |

| HOMO-LUMO Energies | Calculation of frontier molecular orbitals. | The energy gap indicates chemical reactivity, kinetic stability, and electronic transport properties. |

| Molecular Electrostatic Potential (MEP) | Mapping of the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity and intermolecular interaction sites. mdpi.com |

| Quantum Chemical Descriptors | Calculation of hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). mdpi.com | Quantifies the global chemical reactivity and behavior of the molecule. mdpi.com |

Molecular Docking Simulations in Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This technique is essential in drug discovery for screening potential inhibitors and understanding their mechanism of action. Derivatives of 1H-pyrrole-2,5-dione have been investigated as inhibitors for various enzymes, and docking studies have provided crucial insights into their binding modes. nih.govnih.gov

For instance, in studies of 1-methyl-1H-pyrrole-2,5-dione derivatives as cyclooxygenase-2 (COX-2) inhibitors, molecular docking revealed that these compounds can fit within the enzyme's active site. nih.gov The simulations identified key interactions, such as hydrogen bonds between the carbonyl groups of the dione ring and amino acid residues (e.g., Tyrosine and Arginine) in the binding pocket, which are responsible for the inhibitory activity. nih.gov The calculated binding affinity (or binding energy) provides a quantitative estimate of the ligand's potency, helping to rationalize experimental biological data. mdpi.com

These simulations not only support experimental findings but also guide the design of new, more potent analogues by identifying which structural modifications would enhance binding to the target protein. researchgate.net

| Parameter | Description | Example Finding |

|---|---|---|

| Protein Target | The biological macromolecule to which the ligand binds. | Cyclooxygenase-2 (COX-2). nih.gov |

| Binding Site | The specific pocket or cavity on the protein where the ligand binds. | The catalytic domain of the enzyme. nih.gov |

| Key Interacting Residues | Amino acids in the binding site that form significant non-covalent bonds with the ligand. | Formation of hydrogen bonds with key residues in the active site. nih.gov |

| Binding Energy | The calculated free energy of binding (e.g., in kcal/mol), indicating the stability of the ligand-protein complex. | A high negative value (e.g., -7.40 kcal/mol) indicates strong binding affinity and potential for potent inhibition. mdpi.com |

Biological Activities and Mechanisms of Action of 1 Propyl 1h Pyrrole 2,5 Dione Derivatives

Anticancer and Antiproliferative Activities

The investigation into N-substituted maleimide (B117702) derivatives has revealed significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. These compounds can impede the growth of malignant cells and interfere with the molecular machinery that drives tumor progression.

Inhibition of Cancer Cell Line Growth

N-substituted maleimide and other pyrrole-dione derivatives have demonstrated potent activity in inhibiting the growth of numerous cancer cell lines in vitro. Studies have shown that these compounds can induce significant cytotoxicity at low micromolar concentrations. For instance, a series of N-phenylmaleimide derivatives showed considerable cytotoxic effects on B16F10 melanoma cells scispace.com. Similarly, various heteroarylmaleimides have been tested against human tumor cells, such as NCI-H460 lung carcinoma, yielding IC50 values in the low micromolar range scispace.com.

The antiproliferative activity extends to a wide array of cancer types. Research has documented the efficacy of different maleimide derivatives against leukemia (K562, HL-60), lung carcinoma (A549), esophageal carcinoma (ECA-109), epidermoid carcinoma (KB), hepatocellular carcinoma (SMMC-7721), prostate cancer (PC-3), and gastric cancer (SGC-7901) cell lines scispace.com. One study identified a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative, compound 1d, as having strong anti-proliferative activity across multiple cancer cell lines while showing relative insensitivity to normal human IMR90 cells nih.gov.

| Derivative Type | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| N-phenylmaleimides | B16F10 (Melanoma) | Significant cytotoxicity with low micromolar IC50 values. | scispace.com |

| Heteroarylmaleimides | NCI-H460 (Lung Carcinoma) | IC50 values ranging from 0.84 to 9 µM. | scispace.com |

| Arylmaleimides | Various (Leukemia, Lung, Esophageal, etc.) | Broad cytotoxic and antiproliferative effects. | scispace.com |

| 5-hydroxy-1H-pyrrol-2-(5H)-one (Compound 1d) | Multiple cancer cell lines | Strong anti-proliferative activity. | nih.gov |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | HepG2 (Liver), Hela (Cervical), MCF-7 (Breast) | Total Growth Inhibition (TGI) at micromolar concentrations. | scialert.net |

Interference with Cell Signaling Pathways

The anticancer effects of these derivatives are linked to their ability to interfere with critical cell signaling pathways that regulate cell cycle progression and survival. Research indicates that these compounds can trigger apoptosis, or programmed cell death, in malignant cells. For example, compound 1d, a derivative of 5-hydroxy-1H-pyrrol-2-(5H)-one, was found to induce S-phase cell cycle arrest in cancer cells nih.gov. Further investigation revealed that this compound could induce DNA damage and activate the p53 tumor suppressor pathway, a critical regulator of cell cycle and apoptosis nih.gov. The resulting apoptosis in HCT116 cells was shown to be partly dependent on p53 activation nih.gov. This suggests a mechanism where the compound disrupts the normal cell cycle, leading to the self-destruction of cancer cells.

Modulation of Specific Molecular Targets in Cancer Pathways

At the molecular level, certain pyrrole-2,5-dione derivatives have been identified as inhibitors of key proteins involved in cancer development. A study on specific pyrrole (B145914) derivatives, such as chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1), demonstrated their ability to act as competitive inhibitors of crucial protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) nih.gov. These receptors are pivotal in signaling pathways that control cell growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). By binding to EGFR and VEGFR, these derivatives can block their activity, thereby disrupting the downstream signals that promote tumor growth and survival nih.gov.

Antiviral Activities, Particularly Anti-HIV Properties

In addition to their anticancer potential, N-substituted pyrrole derivatives have emerged as a promising class of antiviral agents, with particular efficacy against the Human Immunodeficiency Virus Type 1 (HIV-1). Their mechanism of action primarily involves inhibiting the entry of the virus into host cells.

Inhibition of HIV-1 Replication and Cell-Cell Fusion

Several studies have identified N-substituted pyrrole derivatives that effectively inhibit HIV-1 replication at low micromolar concentrations nih.govresearchgate.net. These compounds function as HIV-1 entry inhibitors. The process of HIV entry involves the fusion of the viral envelope with the host cell membrane, a process mediated by the viral envelope glycoprotein (B1211001) (Env) nih.gov. Derivatives such as NB-2 and NB-64 have been shown to inhibit this fusion process, thereby preventing the virus from entering and infecting host cells nih.govresearchgate.net. This inhibition also extends to cell-cell fusion, a mechanism by which the virus can spread to adjacent uninfected cells nih.gov. A derivative of NB-64, designated NSPD-12m, also demonstrated strong anti-HIV-1 activity by inhibiting viral entry researchgate.net.

Targeting Viral Proteins (e.g., gp41)

The primary molecular target for the anti-HIV activity of these pyrrole derivatives is the gp41 transmembrane subunit of the HIV-1 envelope protein researchgate.net. The gp41 protein plays a crucial role in membrane fusion by undergoing a series of conformational changes plos.org. A key step in this process is the formation of a "six-helix bundle" or "trimeric hairpin" structure, which brings the viral and cellular membranes together nih.govnih.gov.

N-substituted pyrrole derivatives, including NB-2 and NB-64, have been found to specifically interfere with the formation of this gp41 six-helix bundle nih.govresearchgate.net. They achieve this by binding to a deep hydrophobic pocket on the surface of the gp41 N-terminal heptad repeat (NHR) trimer nih.govresearchgate.net. Computer-aided molecular docking analysis has shown that these small molecules fit inside this pocket. Their binding blocks the subsequent association of the C-terminal heptad repeat (CHR) region of gp41, thus preventing the formation of the fusion-active six-helix bundle and halting the fusion process nih.govresearchgate.net. Site-directed mutagenesis studies have confirmed that a positively charged lysine (B10760008) residue (K574) within this pocket is critical for the binding of these inhibitors to gp41 nih.govresearchgate.net.

Anti-inflammatory Properties and COX/LOX Inhibition

Derivatives of 1H-pyrrole-2,5-dione have been recognized for their significant anti-inflammatory effects, which are attributed to their ability to modulate various components of the inflammatory cascade.

Certain 1H-pyrrole-2,5-dione derivatives have been shown to effectively reduce the levels of key inflammatory markers. For instance, studies have demonstrated that specific derivatives can considerably inhibit the secretion of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, as well as reduce the production of reactive oxygen species (ROS), which are mediators of oxidative stress. uobasrah.edu.iqnih.gov Furthermore, these compounds have been observed to decrease the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage and inflammation. uobasrah.edu.iqnih.gov

One notable derivative, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, was found to significantly inhibit the amounts of TNF-α, ROS, and LDH in vitro. nih.gov Another study on a different derivative also confirmed the ability to reduce the secretion of LDH, TNF-α, and ROS in a concentration-dependent manner. nih.gov

| Marker | Effect | Reference Compound |

|---|---|---|

| TNF-α | Inhibition | 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione |

| ROS | Inhibition | 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione |

| LDH | Inhibition | 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione |

The anti-inflammatory action of 1H-pyrrole-2,5-dione derivatives also extends to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). The inhibition of COX-1 and COX-2 enzymes is a well-established mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Some N-Mannich bases derived from pyrrolo[3,4-c]pyrrol-1,3-dione have exhibited inhibitory activity against both COX-1 and COX-2. mdpi.com

Research has shown that certain N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone can inhibit COX enzymes. mdpi.com Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of COX-1 and COX-2. mdpi.com For instance, a series of 1,5-diarylpyrazole derivatives were found to be good inhibitors of COX-2 and 5-LOX, with some compounds showing IC50 values in the micromolar range. nih.gov

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| 1,5-Diarylpyrazole Derivatives | COX-2 | 0.66–2.04 |

| 1,5-Diarylpyrazole Derivatives | 5-LOX | 0.52–1.59 |

| N-Acylhydrazone Derivatives | COX-1 | Single-digit micromolar |

| N-Acylhydrazone Derivatives | COX-2 | Moderate inhibition |

Beyond their effects on inflammatory markers and enzymes, 1H-pyrrole-2,5-dione derivatives have been directly shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α. A study on new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives investigated their anti-inflammatory activity through a production study on the inhibition of these cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cell (PBMC) cultures. mdpi.com

The results indicated that the most promising anti-inflammatory compound among the tested derivatives demonstrated the strongest inhibition of pro-inflammatory cytokine production. mdpi.com Another study on a synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) found that it suppressed the release and expression of inflammatory cytokines, including IL-1β and IL-6, in LPS-induced macrophages. nih.gov

| Cytokine | Cell Type | Stimulant | Effect |

|---|---|---|---|

| IL-6 | Human PBMC | LPS | Inhibition |

| TNF-α | Human PBMC | LPS | Inhibition |

| IL-1β | RAW 264.7 macrophages | LPS | Suppression |

| IL-6 | RAW 264.7 macrophages | LPS | Suppression |

Antimicrobial and Antifungal Activities

Derivatives of 1H-pyrrole-2,5-dione, more broadly classified under N-substituted maleimides, have demonstrated a wide spectrum of antimicrobial and antifungal activities. Various studies have synthesized and evaluated these compounds against a range of pathogenic bacteria and fungi.

The antimicrobial efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov A study on twelve novel 2,5-pyrrolidinedione derivatives reported their MIC values against several bacterial and fungal strains. uobasrah.edu.iq For instance, some of these compounds showed good MIC values against the gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq

| Compound | Enterococcus faecalis | Candida albicans |

|---|---|---|

| 5a | 0.25 | 0.125 |

| 5b | 0.5 | 0.5 |

| 5c | 0.5 | 0.5 |

| 5g | 0.25 | 0.25 |

| 5h | 0.5 | 0.5 |

| 5k | 0.5 | 0.5 |

| 5l | 0.5 | - |

The mechanism by which N-substituted maleimides exert their antimicrobial effects can involve the disruption of essential cellular structures. While direct disruption of the bacterial cell membrane is a known mechanism for some antimicrobial agents, studies on N-substituted maleimides have particularly highlighted their impact on the fungal cell wall. nih.gov These compounds have been found to affect the biosynthesis of chitin (B13524) and β(1,3)glucan, which are critical components of the fungal cell wall. nih.gov The interference with the synthesis of these structural components can compromise the integrity of the cell wall, leading to cell death. This mechanism, while demonstrated in fungi, suggests a mode of action that targets the microbial cell envelope.

Cholesterol Absorption Inhibition

In addition to their anti-inflammatory and antimicrobial properties, certain 1H-pyrrole-2,5-dione derivatives have been identified as potent inhibitors of cholesterol absorption. nih.govnih.gov This activity is of significant interest due to the role of cholesterol in cardiovascular disease.

A series of 1H-pyrrole-2,5-dione derivatives were synthesized and tested in vitro for their ability to inhibit cholesterol absorption. One of the most active compounds from this series exhibited stronger cholesterol absorption inhibitory activity than ezetimibe, a known cholesterol absorption inhibitor. nih.gov Another study also reported the synthesis of eighteen 1H-pyrrole-2,5-dione derivatives, with most of them significantly inhibiting cholesterol uptake in vitro. nih.gov The lead compound from this study, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, was identified as a novel and potent cholesterol absorption inhibitor. nih.gov

| Compound Class/Derivative | Activity | Key Finding |

|---|---|---|

| Series of 1H-pyrrole-2,5-dione derivatives | Inhibition of cholesterol absorption | One derivative showed stronger activity than ezetimibe. |

| 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Significant inhibition of cholesterol uptake | Identified as a novel and potent inhibitor. |

Suppression of Lipid Accumulation in Macrophages

The excessive accumulation of lipids in macrophages is a key contributor to the formation of atherosclerotic lesions. Certain 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors, demonstrating the ability to suppress this process. In one study, a series of these derivatives were tested, with a lead compound, designated as compound 20, showing potent activity. This compound was found to inhibit the accumulation of lipids within macrophage cells in a manner dependent on its concentration. Further investigation revealed that it also reduced the secretion of several inflammatory and oxidative stress markers, including lactate dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS).

Inhibition of Foam Cell Formation in Atherosclerosis Models

The transformation of macrophages into lipid-laden foam cells is a hallmark of atherosclerosis. By preventing lipid accumulation, 1H-pyrrole-2,5-dione derivatives can effectively inhibit the formation of these foam cells. The derivative known as compound 20 was shown to be a potent cholesterol absorption inhibitor that successfully suppresses foam cell formation. This activity is crucial as it points to a potential therapeutic strategy for preventing or slowing the progression of atherosclerotic plaques. The inhibition of foam cell development is a direct consequence of the compound's ability to limit lipid uptake and reduce the associated inflammatory responses in macrophages.

Anxiolytic Activities

Beyond cardiovascular applications, derivatives of the 1H-pyrrole-2,5-dione scaffold have been explored for their effects on the central nervous system. N-substituted imides have previously been associated with anxiolytic, antidepressant, and analgesic activities.

In vivo evaluations of various substituted 1H-pyrrole-2,5-diones have identified several compounds with significant anxiolytic (anxiety-reducing) properties. These studies, often employing models such as the light/dark box test and the elevated plus-maze assay, have demonstrated that the molecular structure of the derivative plays a key role in its activity. For instance, the anxiolytic effect was found to be enhanced by increasing the size of the alkyl side chain, as seen with the hexyl derivative (2e) compared to the butyl derivative (2c). One particular compound, a cyclohexyl-pyrrol derivative (2p), showed good anxiolytic activity at low doses. Another derivative, 4f, which belongs to a second series of bis-substituted pyrroldiones, was identified as having the most potent anxiolytic activity in the evaluated group.

Table 1: Anxiolytic Activity of 1H-Pyrrole-2,5-dione Derivatives

| Compound ID | Substitution | Test Model | Observed Activity |

|---|---|---|---|

| 2c | Butyl derivative | Light/dark box | Showed initial anxiolytic activity. |

| 2e | Hexyl derivative | Light/dark box | Enhanced activity compared to butyl derivative; served as a lead structure. |

| 2p | Cyclohexyl-pyrrol derivative | Light/dark box & Elevated plus-maze | Demonstrated significant anxiolytic effects at doses from 100 µg/kg. |

| 4f | Bis-substituted pyrroldione | Not specified | Occurred as the most potent anxiolytic agent in its series. |

Stem Cell Self-Renewal and Differentiation Induction

The 1H-pyrrole-2,5-dione structure is also integral to compounds that influence the behavior of stem cells, which are fundamental to tissue repair and regeneration. Research has shown that these derivatives can both induce stem cells to proliferate while maintaining their undifferentiated state (self-renewal) and guide them to specialize into specific cell types (differentiation).

A patent describes the use of 1H-pyrrole-2,5-dione compounds to induce the self-renewal of stem and progenitor cells, allowing them to multiply without losing their capacity to differentiate later. nih.gov Conversely, specific derivatives have been shown to actively promote differentiation. One such small molecule, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, was found to effectively induce rat mesenchymal stem cells to differentiate into functional endothelial cells. oncotarget.com These generated cells were capable of facilitating rapid endothelialization, the process of forming a new lining of blood vessels, which is critical for repairing vascular injury and may help in treating conditions like atherosclerosis and restenosis. oncotarget.com

Mechanism-Based Studies on Biological Targets

Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. Studies have begun to elucidate their interactions with specific biological molecules and signaling pathways.

Interaction with Enzymes and Receptors

The biological activities of 1H-pyrrole-2,5-dione derivatives stem from their interaction with various enzymes and cellular receptors. Some derivatives are known to function as HMG-CoA reductase inhibitors, an enzyme critical in the production of cholesterol. nih.gov This mechanism is consistent with their observed ability to lower lipid accumulation. In the context of their anxiolytic effects, the mechanism is believed to involve direct interaction with a receptor. The flexible hexyl side chains of anxiolytically active derivatives are thought to engage in hydrophobic binding (van der Waals interactions) with a receptor, while the dione (B5365651) part of the pyrrole-dione structure likely participates in hydrogen bonding. nih.gov

Activation of Beta-Catenin Signaling Pathways

The Wnt/β-catenin signaling pathway is a crucial network that regulates cell differentiation, proliferation, and fate. While many therapeutic strategies focus on inhibiting this pathway, which is often overactive in cancers, some compounds can activate it. Research has revealed that bisindoylmaleimide I (BIM), a compound featuring the maleimide (1H-pyrrole-2,5-dione) core, can activate the Wnt/β-catenin pathway. nih.gov BIM was shown to increase levels of intracellular β-catenin and enhance β-catenin responsive transcription in cell lines. nih.gov This activation was found to inhibit the differentiation of preadipocyte cells, indicating that maleimide derivatives can modulate cellular development by increasing the stability of the β-catenin protein. nih.gov

Kinase Inhibition (e.g., GSK3beta, PKC, NMDA receptors)

Derivatives of 1-Propyl-1H-pyrrole-2,5-dione, which belong to the broader class of N-substituted maleimides, have been extensively investigated as inhibitors of various protein kinases, particularly Glycogen Synthase Kinase-3 beta (GSK-3β) and Protein Kinase C (PKC). The core maleimide structure serves as a scaffold for ATP competitive inhibitors. frontiersin.org

GSK-3β Inhibition:

A significant body of research has focused on developing potent and selective GSK-3β inhibitors based on the maleimide scaffold. frontiersin.org Bisarylmaleimides, such as those developed by GlaxoSmithKline (SB-216763 and SB-415286), were among the early examples of synthetic small molecules targeting this kinase. frontiersin.org Structure-activity relationship (SAR) studies on various maleimide derivatives have provided insights into the features that govern their inhibitory potency.

For instance, in a series of fluorine-substituted maleimides, the nature of the alkyl chain on the indole (B1671886) nitrogen was found to significantly influence GSK-3β inhibition. An ethyl group at this position (compound 10a ) resulted in the most potent inhibition (IC50 = 1.70 nM), while both shortening the chain to a methyl group or lengthening it to propyl, butyl, or pentyl groups led to a decrease in activity. nih.gov This suggests that while an N-propyl substitution, as in this compound, may be tolerated, it might not be optimal for potent GSK-3β inhibition in this particular chemical series. nih.gov

Further modifications, such as the replacement of the indole ring with an azaindole or diazepinoindole moiety, have led to the development of highly potent GSK-3β inhibitors with improved aqueous solubility. nih.gov One such compound, a diazepinoindole derivative, was identified as an extremely potent GSK-3β inhibitor with an IC50 value of 13 pM. nih.gov

Interactive Data Table: GSK-3β Inhibition by N-Substituted Maleimide Derivatives

| Compound | R-Group on Indole Nitrogen | Other Substituents | GSK-3β IC50 (nM) |

| 10a | Ethyl | 5-Fluoro on indole, 3-methoxyphenyl (B12655295) on maleimide | 1.70 |

| 10b | Methyl | 5-Fluoro on indole, 3-methoxyphenyl on maleimide | 45.6 |

| 10c | Propyl | 5-Fluoro on indole, 3-methoxyphenyl on maleimide | 63.9 |

| 10d | Butyl | 5-Fluoro on indole, 3-methoxyphenyl on maleimide | 144 |

| Compound 31 | Not specified (part of diazepinoindole) | Benzofuran on maleimide | 0.013 |

PKC Inhibition:

Substituted bisindolylmaleimides have also been designed as potent inhibitors of Protein Kinase C (PKC). nih.gov The design of these inhibitors was initially based on the binding mode of staurosporine, a natural product that inhibits PKC. nih.gov SAR studies revealed that incorporating a cationic group in the inhibitor molecule could interact with a carboxylate group in the enzyme, leading to improved potency. nih.gov The most potent compound in one such study exhibited a Ki of 3 nM. nih.gov These inhibitors act as competitive antagonists to ATP. nih.gov

In the development of benzofuranylindolylmaleimides (BfIMs), it was noted that capping the indole nitrogen with a methyl group enhanced the potency for PKC inhibition. nih.gov

NMDA Receptors:

Currently, there is a lack of specific research in the provided search results detailing the direct inhibitory activity of this compound or other simple N-alkyl maleimides on N-methyl-D-aspartate (NMDA) receptors. The pharmacology of NMDA receptors is complex, with modulation occurring at various sites, including the glutamate (B1630785) and glycine (B1666218) binding sites, as well as allosteric modulation. nih.govmdpi.com While a vast number of compounds have been developed to target these receptors, N-substituted maleimides are not prominently featured among them in the available literature. nih.gov

Role as L-Cysteine Sensors

The maleimide moiety, the core structure of this compound, serves as an effective receptor for the detection of thiols, and specifically L-cysteine. researchgate.netmdpi.com This sensing capability is based on the highly efficient and selective Michael addition reaction between the thiol group of cysteine and the electron-deficient double bond of the maleimide ring. mdpi.comresearchgate.net This reaction forms a stable thioether bond. researchgate.net

This chemical reactivity has been widely exploited in the design of chemodosimeters and fluorescent probes for detecting cysteine in biological systems. researchgate.netsci-hub.se In a typical design of a fluorescent probe, a maleimide group is attached to a fluorophore. researchgate.net In its free state, the maleimide can quench the fluorescence of the fluorophore through mechanisms like photoinduced electron transfer (PET). researchgate.net

Upon reaction with cysteine, the Michael addition disrupts this quenching mechanism. The formation of the thioether adduct leads to a significant change in the electronic properties of the system, resulting in a "turn-on" of fluorescence, which can be measured to quantify the concentration of cysteine. researchgate.net This method is highly selective for thiols, and the maleimide functional group is a cornerstone for cysteine-selective bioconjugation due to its fast reaction kinetics under physiological pH conditions (6.5-7.5). mdpi.com

Several fluorescent probes utilizing the maleimide scaffold have been developed for the sensitive detection of cysteine in living cells. researchgate.netbohrium.com These probes often feature different fluorophores to achieve desired optical properties, such as emission in the red part of the spectrum for better tissue penetration. sci-hub.se

Interactive Data Table: Examples of Maleimide-Based L-Cysteine Sensors

| Probe Name | Fluorophore | Sensing Mechanism | Detection Limit | Response Time |

| CMP | Coumarin | Fluorescence "off-on" via Michael addition and subsequent intramolecular substitution | 14 nM | 20 min |

| p-MB | meso-phenyl BODIPY | Overcoming aggregation-caused quenching upon reaction | Not Specified | Not Specified |

| N-Aryl Maleimides | (Used for bioconjugation) | Michael addition followed by hydrolysis | Not Applicable | < 15 min (for reaction) |

Applications of 1 Propyl 1h Pyrrole 2,5 Dione in Medicinal Chemistry and Materials Science

Development of Novel Therapeutic Agents

The 1H-pyrrole-2,5-dione moiety is a key structural framework in the discovery of new drugs. alliedacademies.org Its derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-tumor, and cholesterol-lowering properties. mdpi.com

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical that shows potential to treat a disease and serves as the starting point for chemical modifications to improve efficacy, selectivity, and pharmacokinetic parameters. danaher.combiobide.com The 1H-pyrrole-2,5-dione structure is frequently used as such a starting point. Researchers synthesize and screen libraries of these derivatives to identify "hits"—compounds that show desired biological activity against a specific target. biobide.com

Once a promising derivative is identified, the lead optimization phase begins. This involves systematically altering the chemical structure to enhance its drug-like properties. biobide.com For instance, in the development of anxiolytic agents, a series of substituted N-methyl 3-amino-pyrrol-2,5-diones were prepared from a 3-brominated pyrroldione starting material. jscimedcentral.com Through this process, the n-hexyl-amino pyrrol derivative was identified as a lead structure for further optimization. jscimedcentral.com This iterative cycle of design, synthesis, and testing is fundamental to refining the lead compound into a viable drug candidate. danaher.com

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. researchgate.net These studies guide the lead optimization process by revealing which parts of the molecule are critical for its function. For derivatives of 1H-pyrrole-2,5-dione, SAR analyses have been crucial in developing compounds with enhanced efficacy.

For example, a study on pyrrole-2,5-dione analogs as antioxidants found that specific substitutions on the pyrrole (B145914) ring significantly influenced their activity. nih.govresearchgate.net Theoretical studies, such as Density Functional Theory (DFT), have been used to support these findings, showing a correlation between the electronic properties of the molecules (like the HOMO-LUMO energy gap) and their antioxidant potential. nih.govresearchgate.net Compounds with a low energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) tended to show higher activity. researchgate.net Similarly, SAR studies on a different set of derivatives as metallo-β-lactamase inhibitors revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and an N-benzyl side chain on the pyrrole ring were important for inhibitory potency. nih.gov

| Compound Series | Target Activity | Key SAR Findings |

| Pyrrole-2,5-dione analogs | Antioxidant | High activity correlated with low HOMO-LUMO energy gap and high HOMO energy levels. nih.govresearchgate.net |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamase inhibition | The 3-carbonitrile group, 4,5-diphenyl substitution, and N-benzyl side chain are critical for potency. nih.gov |

| N-methyl 3-amino-pyrrol-2,5-diones | Anxiolytic | The n-hexyl-amino substituent was identified as a key feature for lead structure optimization. jscimedcentral.com |

Therapeutic Potential in Cardiovascular Diseases and Cancer

Derivatives of the 1H-pyrrole-2,5-dione scaffold have shown significant promise in treating cardiovascular diseases and cancer.